Dichromate Standard
Overview
Description
Dichromate(2-) is a divalent inorganic anion obtained by removal of both protons from dichromic acid. It is a chromium oxoanion and a divalent inorganic anion. It is a conjugate base of a hydrogen dichromate.
See also: Potassium Dichromate (active moiety of) ... View More ...
Biological Activity
Dichromate standards, particularly potassium dichromate (K₂Cr₂O₇), are widely used in analytical chemistry and toxicology. However, their biological activity raises significant concerns due to their cytotoxic and genotoxic properties. This article reviews the biological effects of dichromate compounds, focusing on potassium dichromate, supported by relevant data tables, case studies, and research findings.
Overview of Potassium Dichromate
Potassium dichromate is a strong oxidizing agent commonly used in various industrial applications, including leather tanning and electroplating. It is classified as a hazardous substance due to its potential toxicity and carcinogenicity, particularly in its hexavalent chromium form (Cr(VI)). The biological activity of potassium dichromate primarily stems from its ability to induce oxidative stress, leading to cellular damage.
Cytotoxicity and Genotoxicity
Research indicates that potassium dichromate exhibits significant cytotoxic effects on various cell lines, including HepG2 liver cells. A study reported the following findings regarding cytotoxicity:
- LD50 Values : The lethal dose (LD50) for HepG2 cells was determined to be 8.83 ± 0.89 μg/ml at 24 hours and 6.76 ± 0.99 μg/ml at 48 hours, indicating a time-dependent response to exposure .
- Lipid Peroxidation : Exposure to potassium dichromate resulted in a significant increase in malondialdehyde (MDA) levels, an indicator of lipid peroxidation, with values ranging from 15.9 to 69.9 μM compared to a control level of 13 μM .
- DNA Damage : The alkaline comet assay revealed a strong dose-response relationship for DNA damage in HepG2 cells exposed to potassium dichromate, with mean comet tail lengths increasing significantly from 3.07 μm (control) to values up to 24.84 μm at higher doses .
Table 1: Cytotoxic Effects of Potassium Dichromate on HepG2 Cells
Exposure Time (hrs) | LD50 (μg/ml) | MDA Concentration (μM) | Mean Comet Tail Length (μm) |
---|---|---|---|
24 | 8.83 ± 0.89 | 15.9 - 69.9 | 3.07 - 24.84 |
48 | 6.76 ± 0.99 | Control: 13 | Control: 3.07 |
The cytotoxic effects of potassium dichromate are primarily mediated through the generation of reactive oxygen species (ROS), which lead to oxidative stress and subsequent cellular damage:
- ROS Generation : The DCFH-DA method demonstrated that potassium dichromate exposure significantly increased ROS levels in HepG2 cells in a dose-dependent manner .
- Oxidative Stress : The formation of hydroxyl radicals through Fenton reactions catalyzed by chromium contributes to lipid peroxidation and DNA damage .
Case Studies
- Dermal Exposure in Animal Models : A study involving guinea pigs showed that repeated dermal applications of chromium compounds led to severe skin reactions, including erythema and necrosis . Similar results were observed in rabbits where skin inflammation occurred following application of chromium (VI) compounds.
- Inhalation Studies : Chronic exposure studies indicated that intratracheal instillation of sodium dichromate caused lung inflammation and fibrosis in animal models .
- Genetic Toxicology : In vitro assays using Salmonella strains revealed that sodium dichromate induced mutagenic effects, highlighting its potential as a carcinogen due to its genotoxic properties .
Properties
CAS No. |
13907-47-6 |
---|---|
Molecular Formula |
Cr2O7-2 |
Molecular Weight |
215.99 g/mol |
IUPAC Name |
oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/2Cr.7O/q;;;;;;;2*-1 |
InChI Key |
SOCTUWSJJQCPFX-UHFFFAOYSA-N |
SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
Canonical SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
Key on ui other cas no. |
13907-47-6 |
Synonyms |
BICHROMATE |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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